REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[C:9]1[C:19]([NH2:20])=[N:18][C:12]2[N:13]=[C:14]([CH3:17])[N:15]=[CH:16][C:11]=2[CH:10]=1.[O:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[C:26](O)=[O:27].C(N1C=CN=C1)(N1C=CN=C1)=O>C(Cl)(Cl)Cl>[Cl:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[C:3]=1[C:9]1[C:19]([NH:20][C:26]([C:22]2[O:21][CH:25]=[CH:24][CH:23]=2)=[O:27])=[N:18][C:12]2[N:13]=[C:14]([CH3:17])[N:15]=[CH:16][C:11]=2[CH:10]=1
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Name
|
|
Quantity
|
3 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)C)N=C1N
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Name
|
|
Quantity
|
1.8 g
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Type
|
reactant
|
Smiles
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O1C(=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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2.6 g
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Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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40 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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is boiled on a steam bath until the distilling vapors
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Type
|
CUSTOM
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Details
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a temperature of 61° C
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Type
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TEMPERATURE
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Details
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the resulting solution is heated
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Type
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TEMPERATURE
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Details
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at reflux for 30 hours
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Duration
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30 h
|
Type
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CUSTOM
|
Details
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The cooled reaction mixture
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Type
|
CUSTOM
|
Details
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is chromatographed directly on a column of 150 g of silica gel
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Type
|
WASH
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Details
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The crude product is eluted with a 99/1 chloroform/methanol mixture
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Type
|
CUSTOM
|
Details
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This is purified by trituration with ether and recrystallization of the resulting solid from a chloroform/ether mixture
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)C1=CC2=C(N=C(N=C2)C)N=C1NC(=O)C=1OC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |